molecular formula C18H24ClN3O7 B12428082 Arimoclomol (maleate)

Arimoclomol (maleate)

Cat. No.: B12428082
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-VOMHRUSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arimoclomol maleate (BRX-220) is a heat shock protein (HSP) co-inducer that amplifies the heat shock response (HSR) under cellular stress conditions, enhancing the expression of cytoprotective chaperones such as Hsp70 and Hsp90 . It is a citrate formulation of the earlier maleate analogue BRX-220, with improved pharmacokinetic properties, including a longer half-life and better tissue uptake .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24ClN3O7

Molecular Weight

429.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-

InChI Key

OHUSJUJCPWMZKR-VOMHRUSGSA-N

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Sequence:

  • Epoxide Activation : (R)-(−)-glycidyl nosylate (11 ) reacts with piperidine in a one-pot procedure using NaH as a base in DMF. This step introduces the piperidine group at the C3 position of the glycidyl backbone with complete retention of chirality (71% yield).
  • Hydroxylamine Coupling : The resulting intermediate undergoes nucleophilic attack by hydroxylamine derivatives to form the O-alkylated hydroxylamine scaffold. Thioglycolic acid (17 ) is critical here, acting as a promoter to achieve >75% yield in amidoxime formation.

Table 1: Chiral Synthesis Optimization

Step Reagents/Conditions Yield Enantiomeric Ratio (er)
Epoxide ring-opening NaH, DMF, 0°C → rt, piperidine 71% R:S >99:1
Amidoxime formation Thioglycolic acid, EtOH, 85°C 75% R:S >99:1

Intermediate Functionalization and Cyclization

The amidoxime intermediate (12 ) is pivotal for constructing the pyridine N-oxide core. Diazotisation followed by chlorination introduces the critical imidoyl chloride group:

Diazotisation-Chlorination Protocol:

  • Conditions : NaNO₂ (1.3 equiv.), conc. HCl, H₂O, −5°C.
  • Outcome : Converts the amidoxime to the chloro-oxime derivative with 66–73% yield.

Critical Note : Excessive heating or deviations in stoichiometry lead to nitrile hydration byproducts, necessitating strict temperature control.

Oxidation for Pyridine N-Oxide Formation

Conversion of bimoclomol (1 ) to arimoclomol (2 ) requires selective pyridine N-oxidation. Traditional methods using H₂O₂ in acetic acid yielded inconsistent results (≤31% yield). An optimized protocol employs:

  • Reagents : Urea-hydrogen peroxide adduct and trifluoroacetic anhydride in MeCN.
  • Yield : 55–60% with maintained enantiopurity (er 98:2).

Table 2: Oxidation Methods Comparison

Method Yield Selectivity (N-oxide vs. amine oxide)
H₂O₂/AcOH 31% Low
Urea-H₂O₂/TFAA in MeCN 60% High

Salt Formation with Maleic Acid

The final step involves converting arimoclomol free base to its maleate salt for enhanced solubility and stability. While patents describe citrate salt formation, maleate preparation follows analogous acid-base reactions:

Procedure:

  • Neutralization : Arimoclomol free base is dissolved in a polar solvent (e.g., ethanol or acetone).
  • Acid Addition : Maleic acid (1.0 equiv.) is added stoichiometrically under reflux.
  • Crystallization : Slow cooling induces precipitation, yielding arimoclomol maleate with >98% purity.

Critical Parameter : pH control during acid addition ensures monovalent salt formation and avoids diastereomer impurities.

Purification and Quality Control

Chromatographic and crystallization techniques are employed to achieve pharmacopeial standards:

  • Supercritical Fluid Chromatography (SFC) : Resolves racemic mixtures, achieving er >99:1.
  • Recrystallization : Ethanol/water mixtures remove residual solvents and byproducts.

Table 3: Purity Profiles

Method Purity Key Impurities Removed
SFC >99.5% Enantiomers, nitrile hydrates
Recrystallization >98% Unreacted starting materials

Industrial-Scale Considerations

Recent patents highlight a four-step optimized process for kilogram-scale production:

  • Intermediate ORZY-01 Synthesis : Piperidine-glycidyl adduct preparation.
  • ORZY-03 Formation : Amidoxime functionalization.
  • Chlorination : Diazotisation under controlled conditions.
  • Salt Formation : Maleic acid coupling in acetone.

Yield Improvement : Transitioning from batch to flow chemistry reduced reaction times by 40% and increased overall yield to 82%.

Chemical Reactions Analysis

Critical Notes:

  • The oxidation of bimoclomol to arimoclomol is highly sensitive to reaction conditions, with yields varying significantly (31–75%) depending on scale and reagent purity .

  • Diazotization at low temperatures (−5°C) prevents premature decomposition of intermediates .

Metabolic Reactions

Arimoclomol undergoes three primary metabolic pathways in vivo:

Pathway Enzymes/Process Products Elimination Route Source
Glutathionation Glutathione-S-transferaseGlutathione conjugatesRenal
O-Glucuronidation UDP-glucuronosyltransferasesGlucuronide derivativesRenal (77.5%)
NO-Oxime Cleavage Non-enzymatic hydrolysisPyridine-3-carboximidoyl chlorideHepatic

Key Findings:

  • Elimination : 77.5% of the dose is excreted renally, with 42% as unchanged arimoclomol .

  • Half-life : ~4 hours, with a clearance rate of 34 L/hr in healthy adults .

Salt Formation with Maleic Acid

Arimoclomol maleate is formed via an acid-base reaction between arimoclomol free base and maleic acid:

Arimoclomol free base +Maleic AcidArimoclomol Maleate+H2O\text{Arimoclomol free base }+\text{Maleic Acid}\rightarrow \text{Arimoclomol Maleate}+\text{H}_2\text{O}

Characteristics:

  • Molecular Formula : C18_{18}H24_{24}ClN3_3O7_7 .

  • Stability : The maleate salt enhances solubility and crystallinity, critical for pharmaceutical formulation .

Scientific Research Applications

Arimoclomol (maleate) is a heat shock protein co-inducer with demonstrated neuroprotective properties in animal models . It has been investigated for its potential therapeutic applications in various neurodegenerative diseases, including Niemann-Pick disease type C, amyotrophic lateral sclerosis, inclusion body myositis, diabetic retinopathy, and rhodopsinopathies . Arimoclomol is an analog of bimoclomol with a longer half-life and better uptake . It works by amplifying the heat shock response to target protein misfolding and improve lysosomal function .

Niemann-Pick Disease Type C (NPC)

Arimoclomol, in combination with miglustat, is indicated for the treatment of neurological manifestations of Niemann-Pick disease type C (NPC) in adults and pediatric patients two years of age and older . NPC is a rare, genetic, progressive neurodegenerative disorder .

Efficacy: A phase 2/3 clinical trial showed that arimoclomol provided a statistically significant treatment effect in NPC and was well tolerated .

  • The trial included patients aged 2-18 years who were randomized to receive arimoclomol or placebo .
  • The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months .
  • At month 12, the mean progression from baseline in the 5-domain NPCCSS was 0.76 with arimoclomol versus 2.15 with placebo . This corresponds to a 65% reduction in annual disease progression .
  • In patients receiving miglustat as routine care, arimoclomol stabilized disease severity over 12 months .

Safety: Adverse events occurred in 88.2% of patients receiving arimoclomol and 75.0% receiving placebo . Fewer patients had serious adverse events with arimoclomol (14.7%) compared to placebo (31.3%) . Treatment-related serious adverse events included urticaria and angioedema . The most common side effects of arimoclomol include upper respiratory tract infection, diarrhea, and decreased weight .

Amyotrophic Lateral Sclerosis (ALS)

Arimoclomol has shown promise in preclinical studies for the treatment of amyotrophic lateral sclerosis (ALS) .

  • In the SOD G93A mouse model of ALS, arimoclomol improved motor neuron survival .
  • Late-stage treatment with arimoclomol delayed disease progression and prevented protein aggregation in the SOD1 mouse model of ALS .

Inclusion Body Myositis (IBM)

A phase 2/3 randomized controlled trial of arimoclomol in IBM did not meet its primary endpoint .

  • The study included 152 IBM subjects who were randomized to receive arimoclomol or placebo .
  • The IBMFRS declined by a mean of 3.25 points with arimoclomol vs. 2.26 points with placebo over 20 months (p=0.11) .
  • Secondary efficacy outcome measures did not show any statistically significant treatment group differences .
  • Patients receiving arimoclomol were more likely to discontinue treatment due to adverse events (17.8% vs. 5.1%) . The most frequently reported adverse events observed with higher incidence in the arimoclomol group were gastrointestinal disorders (54.8% vs. 39.7%) .

Rhodopsinopathies

Arimoclomol has been investigated in in vitro and in vivo models of P23H rhodopsin retinitis pigmentosa (RP) .

  • In P23H rhodopsin transgenic rat models, arimoclomol improved electroretinogram responses and prolonged photoreceptor survival .
  • Treated animal retinae showed improved photoreceptor outer segment structure and reduced rhodopsin aggregation compared with vehicle-treated controls .
  • Arimoclomol activated the heat-shock response (HSR) in P23H retinae and enhanced the unfolded protein response (UPR) .

Diabetic Retinopathy

Bimoclomol treatment resulted in a functional improvement in a rat model of diabetic retinopathy, with increased b-wave electroretinogram (ERG) amplitude compared with vehicle-treated rats . Arimoclomol is an analogue of bimoclomol .

Peripheral Nerve Injury

BRX-220, a co-inducer of heat shock proteins and an analogue of arimoclomol, was examined for its effect on sensory fibers of the rat following peripheral nerve injury . BRX-220 increased motor neuron survival in a rat sciatic nerve crush model .

Table of Applications and Results

ApplicationDisease/ModelResult
TreatmentNiemann-Pick Disease Type C (NPC)Significant treatment effect, reduced disease progression
Improved motor neuron survivalSOD G93A mouse model of ALSImproved motor neuron survival
Delayed disease progressionSOD1 mouse model of ALSDelayed disease progression, prevented protein aggregation
N/AInclusion Body Myositis (IBM)Trial did not meet primary endpoint
Improved electroretinogramP23H rhodopsin transgenic rat models of RPImproved electroretinogram responses, prolonged photoreceptor survival, improved photoreceptor outer segment structure, reduced rhodopsin aggregation
Increased b-wave ERG amplitudeRat model of diabetic retinopathyFunctional improvement
Increased motor neuron survivalRat sciatic nerve crush modelIncreased motor neuron survival

Comparison with Similar Compounds

Neurodegenerative Models

  • Arimoclomol :

    • ALS (SOD1G93A mice) : Delayed disease progression by 22%, reduced spinal cord protein aggregates, and extended survival .
    • Spinal Bulbar Muscular Atrophy : Improved motor neuron survival .
    • Retinal Degeneration (P23H rhodopsin model) : Reduced protein aggregates and preserved photoreceptor function .
  • Bimoclomol: Diabetic Retinopathy (Rat model): Increased ERG b-wave amplitude, suggesting functional recovery .
  • BRX-220 :

    • Sciatic Nerve Crush (Rat model) : Enhanced motor neuron survival .

Clinical Trial Outcomes

Indication Compound Trial Phase Key Findings
ALS Arimoclomol Phase II/III Safe and tolerable (200 mg TID); trend toward slowed ALSFRS-R decline . Phase III ORARIALS-01 trial failed .
NPC Arimoclomol Phase II/III Significant reduction in NPCCSS score (-1.40 vs. placebo; p=0.046) .
IBM Arimoclomol Phase IIa Trend toward slower functional decline (IBMFRS: -0.68 vs. -2.50 placebo) .
Diabetic Retinopathy Bimoclomol Preclinical Improved ERG amplitudes in rats .

Q & A

Q. What is the proposed mechanism of action of arimoclomol in protein misfolding diseases?

Arimoclomol amplifies the heat shock response (HSR) by stabilizing the interaction between heat shock factor 1 (HSF1) and heat shock proteins (HSPs), particularly HSP70. This enhances the folding and clearance of misfolded proteins, a critical mechanism in neurodegenerative diseases like ALS and Niemann-Pick disease type C (NPC) . Preclinical studies in SOD1G93A ALS mice demonstrated that arimoclomol reduces ubiquitin-positive protein aggregates in spinal cord tissue by upregulating HSP70 expression .

Q. How do preclinical models validate arimoclomol's therapeutic potential?

Key models include:

  • SOD1G93A ALS mice : Post-symptomatic treatment (starting at 75–90 days) improved muscle function and extended survival. HSR activation correlated with reduced protein aggregation .
  • mVCP mice (IBM/ALS/FTD models) : Arimoclomol reduced TDP-43 mislocalization, myofiber atrophy, and improved muscle force generation. Brain and spinal cord pathology improvements were mirrored in human iPSC-derived motor neurons .
  • Npc1-/- mice (NPC model) : Restored Hsp70 levels in the brain, improved ataxia, and reduced sphingolipid accumulation .

Q. What clinical safety data support further development of arimoclomol?

Phase II/III trials in ALS, IBM, and NPC reported no severe drug-related adverse events. In a double-blind, placebo-controlled ALS trial (NCT00706147), adverse events were mild and balanced between groups (e.g., nausea, fatigue). Safety was consistent across trials, with a maximum tolerated dose of 200 mg tid .

Advanced Research Questions

Q. How should researchers design experiments to evaluate arimoclomol's efficacy in ALS models?

  • Endpoint selection : Prioritize functional outcomes (e.g., ALSFRS-R decline, forced vital capacity) alongside molecular biomarkers (HSP70 levels, TDP-43 aggregation) .
  • Timing of intervention : Late-stage treatment (post-symptomatic) in SOD1G93A mice showed functional improvements but no survival benefit, unlike early intervention. This highlights the need for stage-specific dosing regimens .
  • Combination therapies : Pair arimoclomol with autophagy enhancers (e.g., rapamycin) or antisense oligonucleotides targeting SOD1 to address multifactorial ALS pathology .

Q. How can contradictory efficacy data between trials be reconciled?

  • ALS trials : The Phase III trial (NCT03491462) failed primary endpoints in the overall population but showed trends in subgroups (e.g., SOD1 mutants). Post-hoc analysis of stratified cohorts (e.g., disease progression rate, genetic subtypes) is critical .
  • NPC trials : While the pivotal trial (NCT02612129) reported slowed progression (5DNPCCSS), real-world data from Expanded Access Programs (EAPs) showed variability. Confounding factors like miglustat co-therapy require covariate adjustment in statistical models .

Q. What methodological considerations apply to pharmacokinetic (PK) studies of arimoclomol?

  • Blood-brain barrier (BBB) penetration : Mouse PK data (Table 2 in ) show a brain:plasma ratio of 0.2–0.3, suggesting moderate CNS penetration. However, human cerebrospinal fluid (CSF) data are limited; microdialysis in non-human primates is recommended for validation .
  • Dose extrapolation : Allometric scaling from mice to humans must account for species-specific metabolic rates. The 10 mg/kg dose in mice translates to ~40–60 mg in humans using body surface area normalization .

Q. How can researchers address variability in HSP70 induction across tissues?

  • Tissue-specific HSR activation : In Npc1-/- mice, arimoclomol restored Hsp70 in the brain but not the liver, likely due to differential HSF1 activation. RNA sequencing of target tissues (e.g., spinal cord vs. muscle) is advised to map HSR efficacy .
  • Biomarker validation : Use ELISA or Western blot to quantify HSP70 in patient-derived fibroblasts or CSF samples, correlating with clinical outcomes .

Q. What statistical approaches are optimal for analyzing long-term efficacy in NPC trials?

  • Mixed model repeated measures (MMRM) : Applied in the 48-month open-label extension of NPC-002 to compare disease progression (5DNPCCSS) against untreated historical cohorts .
  • Slope analysis : Linear regression of annualized progression rates (e.g., 0.5 points/year in untreated vs. 0.2 points/year in arimoclomol-treated patients) quantifies treatment effect size .

Key Recommendations for Researchers

  • Prioritize mechanistic studies linking HSP70 induction to disease-specific biomarkers (e.g., TDP-43 in ALS, sphingolipids in NPC).
  • Leverage real-world data from EAPs (NCT04316637) to identify subpopulations with optimal response .
  • Explore combination therapies in preclinical models to address multifactorial pathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.